cis-4-Octenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Cis-4-Octenol, also known as (Z)-4-Octen-1-ol, is a clear, colorless liquid with a powerful, sweet, earthy odor with a strong herbaceous note . It belongs to the class of organic compounds known as fatty alcohols, which are aliphatic alcohols consisting of a chain of at least six carbon atoms .

Synthesis Analysis

While specific synthesis methods for cis-4-Octenol were not found, there are general methods for synthesizing similar compounds. For instance, cis-4-hydroxyphosphonic and cis-4-hydroxyphosphinic analogs of cis-4-hydroxypipecolic acid were synthesized using a highly regioselective addition of silyl phosphites or phosphonites to cyclic 1-benzyloxycarbonyl enaminones . Another study prepared cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase from Lactobacillus kefir coupled with glucose dehydrogenase .Molecular Structure Analysis

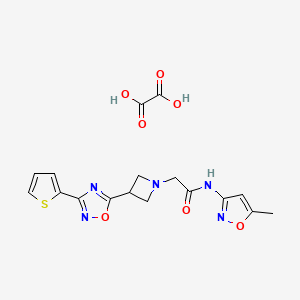

The molecular formula of cis-4-Octenol is C8H16O . Its average mass is 128.212 Da and its monoisotopic mass is 128.120117 Da .Chemical Reactions Analysis

While specific chemical reactions involving cis-4-Octenol were not found, cis-4-octene, a similar compound, is used as a chain transfer agent in polymerization reactions, and as a depolymerizing agent in epoxy-functionalized oligomers .Physical And Chemical Properties Analysis

Cis-4-Octenol is insoluble in water but soluble in non-polar organic solvents . It has a boiling point of 174-176°C . Its refractive index is 1.444-1.450, and its specific gravity is 0.844-0.851 .Aplicaciones Científicas De Investigación

1. Metabolic Pathways in Mitochondria

Cis-4-Octenol plays a role in the catabolism of unsaturated fatty acids. Kunau and Dommes (1978) demonstrated that cis-4-decenoyl-CoA, an intermediate of linoleic acid catabolism, is degraded to octanoyl-CoA by a mitochondrial 4-enoyl-CoA reductase, which is distinct from the 2-enoyl-CoA reductase. This study highlights the importance of cis-4-Octenol in fatty acid metabolism within mitochondria (Kunau & Dommes, 1978).

2. Role in Medium-Chain Acyl-CoA Dehydrogenase Deficiency

Research by Durán et al. (1988) identified cis-4-decenoic acid as a characteristic metabolite in patients with medium-chain acyl-CoA dehydrogenase deficiency. This metabolite, a derivative of cis-4-Octenol, does not accumulate in plasma after oral loading with medium-chain triglycerides, suggesting its specific role in this metabolic disorder (Durán et al., 1988).

3. Implications in Testicular Carcinoma in Situ

Cis-4-Octenol and its derivatives are not directly linked to testicular carcinoma in situ (CIS), but studies involving CIS pathogenesis and diagnosis provide insights into complex cellular processes. For example, research on the dimorphic expression of OCT3/4 helps distinguish between maturation delay and CIS in testicular cells, demonstrating the intricate mechanisms at play in cellular differentiation and oncogenesis (Cools et al., 2005).

Safety and Hazards

Cis-4-Octenol may cause slight eye irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propiedades

IUPAC Name |

(E)-oct-4-en-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h4-5,9H,2-3,6-8H2,1H3/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZQBPZSICOOLGU-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C/CCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-oct-4-en-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-phenyladamantanyl)acetamide](/img/structure/B2580390.png)

![5-[(2-Ethylpiperidin-1-yl)methyl]-2-methylpyrazol-3-amine](/img/structure/B2580391.png)

![methyl N-[1-(benzenesulfonyl)piperidin-4-yl]carbamate](/img/structure/B2580396.png)

![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-naphthalen-2-yloxyacetamide](/img/structure/B2580409.png)